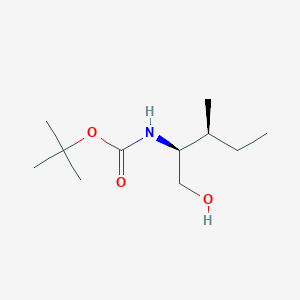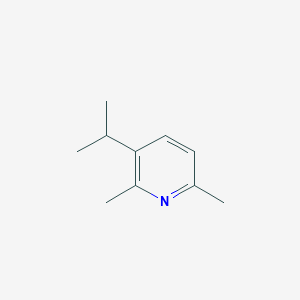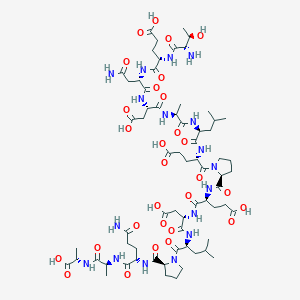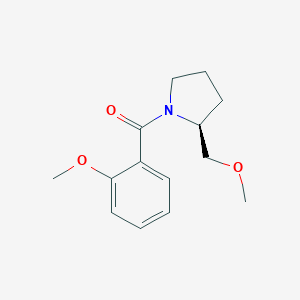
N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol often involves complex organic reactions, including the use of boronates prepared from 2,4-pentanedione derived ligands and stereochemistry considerations for creating specific amino acid derivatives. For example, new boronates were prepared from 2,4-pentanedione derived ligands, showcasing the structural and electronic relations to corresponding ligands derived from salicylaldehyde, which are crucial for understanding the synthesis pathways and the resulting molecular structure and reactivity (Sánchez et al., 2004).
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using various spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate, a compound with similarities in functional groups to N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol , was confirmed by X-ray diffraction, showcasing the importance of structure determination in understanding the chemical's properties (Dinesh et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol and similar compounds are complex, involving multiple steps and specific reagents. For example, the scalable non-aqueous process for synthesizing water-soluble 3-amino-pentan-1,5-diol, related to the synthesis of N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol , illustrates the intricate chemical reactions and the importance of process optimization (Rawalpally et al., 2009).
Wissenschaftliche Forschungsanwendungen
Biofuel Production
One notable application of pentanol isomers, related to N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol, is in biofuel production. Through metabolic engineering, microbial strains have been developed to increase the production efficiency of these isomers, demonstrating promise for future biofuel applications despite current limitations in production levels (Cann & Liao, 2009).
Synthesis of Diamino Acids
Research has also explored the synthesis of diamino acids from derivatives of N-Boc-protected compounds. Specifically, the conversion of N-Boc-2-amino-3-hydroxy-1-phenylbutane and its analogs into β, γ-diamino acids through SN2 substitution illustrates the compound's role in creating structurally complex amino acids, which are valuable for medicinal chemistry (Kano et al., 1988).
Anticancer Drug Synthesis
The compound's derivatives have been employed in the synthesis and structural characterization of Schiff base organotin(IV) complexes with anticancer properties. These studies highlight the potential of using amino acetate-functionalized compounds, derived from N-Boc-protected amino acids, as a basis for developing new anticancer drugs (Basu Baul et al., 2009).
Chemoselective Protection of Amines
Furthermore, the chemoselective N-Boc protection of amines represents a critical step in the synthesis of various pharmaceuticals and complex molecules. This process, facilitated by Bronsted acidic ionic liquids, underscores the importance of N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol and its related compounds in protecting amine functions during synthesis, thereby enabling the creation of optically pure derivatives (Sunitha et al., 2008).
Safety And Hazards
“N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol” is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed . The compound has a flash point of > 110 °C . Personal protective equipment such as eyeshields, faceshields, gloves, and type ABEK (EN14387) respirator filter should be used when handling this compound .
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-6-8(2)9(7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLDQMXXYMKQPW-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557802 | |
| Record name | tert-Butyl [(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol | |
CAS RN |
106946-74-1 | |
| Record name | tert-Butyl [(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















